2-(6-Methyl-3-pyridinyl)benzenamine

Lipophilicity Drug-likeness Chromatography

Identifying a biaryl-amine building block that enhances cellular permeability without adding polar surface area is a common bottleneck in CNS lead optimization. 2-(6-Methyl-3-pyridinyl)benzenamine solves this by providing a ΔXLogP of +0.4 units over its des-methyl analogue while maintaining a constant TPSA of 38.9 Ų. - Maintains identical H-bond character, keeping TPSA safely under the 60-70 Ų CNS threshold. - Low melting point (53-57 °C) simplifies dissolution in parallel synthesis and enables melt-based formulation. - Ortho N···N geometry (≈4.1-4.3 Å) is geometrically required for Ru-catalyzed γ-carboline cyclization.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B14116966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-3-pyridinyl)benzenamine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=CC=CC=C2N
InChIInChI=1S/C12H12N2/c1-9-6-7-10(8-14-9)11-4-2-3-5-12(11)13/h2-8H,13H2,1H3
InChIKeyVUKWIUJELJJBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methyl-3-pyridinyl)benzenamine: Chemical Identity and Specifications


2-(6-Methyl-3-pyridinyl)benzenamine (also named 2-(6-methylpyridin-3-yl)aniline or 3-(2-aminophenyl)-6-methylpyridine) is a C12H12N2 aromatic amine with a molecular weight of 184.24 g/mol. It consists of a 6-methylpyridine ring coupled at the 3-position to an ortho-amino-substituted benzene ring [1]. The compound is supplied as a yellow solid with a reported experimental melting point of 53–57 °C, a predicted boiling point of 328.8±27.0 °C, and a predicted density of 1.106±0.06 g/cm³ at 20 °C . It serves as a versatile aryl-amine building block for medicinal chemistry and materials science, with applications spanning kinase inhibitor scaffolds, metal-coordination ligands, and cross-coupling substrate libraries .

Medicinal chemistry building block
Metal-coordination ligand design
Cross-coupling substrate library
Stereoselective heterocycle synthesis

Why This Compound Is Not Interchangeable with Analogues


Procurement decisions for pyridinyl-aniline building blocks must account for three non-trivial points of divergence: the position of the aniline nitrogen (ortho vs. meta vs. para to the biaryl bond), the nature of the pyridine substituent (methyl vs. hydrogen vs. halogen), and the resulting influence on lipophilicity, melting point, and metal-coordination geometry. Simple replacement with the des-methyl analogue 2-(pyridin-3-yl)benzenamine (CAS 177202-83-4) alters both the calculated partition coefficient and the chromatographic retention behavior, while positional isomers such as 4-(6-methyl-3-pyridinyl)benzenamine shift the amine vector and change the solid-state packing [1]. The quantitative evidence below maps where 2-(6-methyl-3-pyridinyl)benzenamine measurably differs from the nearest available comparators, enabling data-driven selection rather than generic in-class substitution .

Des-methylHigher logP (+0.4) and lower melting point (~160 °C) alter purification and solid-form behavior; not a generic drop-in.
Para-isomerIdentical MW and HBD/HBA but amine geometry prevents bidentate metal chelation and γ-carboline cyclization.
Meta-isomerAltered amine vector disrupts intramolecular N···N proximity and metal-directing ability required for specific catalytic cycles.

Quantitative Differentiation Evidence Against Structural Comparators


Lipophilicity Shift vs. Des-Methyl Analogue

The 6-methyl substituent confers a measurable increase in computed lipophilicity relative to the des-methyl analogue. In this direct head-to-head comparison, 2-(6-methyl-3-pyridinyl)benzenamine exhibits an XLogP3-AA value of 2.2, compared with 1.8 for 2-(pyridin-3-yl)benzenamine, representing a ΔXLogP of +0.4 log units [1]. This difference predicts a roughly 2.5-fold higher octanol–water partition coefficient and proportionally longer reversed-phase HPLC retention, affecting both purification protocols and the lipophilic ligand efficiency in medicinal chemistry campaigns.

Lipophilicity shift
Direct head-to-head
ΔXLogP = +0.4
Higher logP without structural change
Supports partitioning and retention optimization
Lipophilicity Drug-likeness Chromatography

Melting Point and Crystallinity Differentiation

Experimental melting points highlight a substantial solid-state divergence. 2-(6-Methyl-3-pyridinyl)benzenamine melts at 53–57 °C, whereas 2-(pyridin-3-yl)benzenamine exhibits a significantly higher melting range of 214–216 °C (with decomposition) . The ~160 °C difference reflects altered crystal packing and intermolecular forces, which directly impact solubility behavior, grinding compatibility, and thermal processing windows in solid-form screening.

Melting point
Direct head-to-head
53–57 °C vs. 214–216 °C
~160 °C lower than des-methyl analog
Enables hot-melt processing and solid dispersion
Crystallinity Formulation Solid-state properties

Isosteric but Not Isostructural: Comparison with the Para-Isomer

2-(6-Methyl-3-pyridinyl)benzenamine and its para-substituted isomer 4-(6-methyl-3-pyridinyl)benzenamine (CAS 1227833-75-1) share identical molecular formula (C12H12N2) and molecular weight (184.24 g/mol), making them true isosteres . Both possess one rotatable bond and identical hydrogen-bond donor/acceptor counts. However, the ortho-amine geometry of the target compound places the nucleophilic nitrogen in closer proximity to the pyridine ring, enabling intramolecular N–H···N hydrogen bonding or bidentate metal chelation modes that are sterically inaccessible to the para-isomer. This spatial distinction is critical when the amine serves as a directing group in C–H activation or as a metal-coordination site.

Isomer topology
Class-level inference
N···N ≈ 4.1 Å (ortho) vs. ≥7.5 Å (para)
Ortho-amine geometry enables chelation
Para-isomer cannot replicate binding modes
Isosterism Building-block selection SAR exploration

Boiling Point and Thermal Stability Window

Predicted boiling points at atmospheric pressure differentiate the two compounds. 2-(6-Methyl-3-pyridinyl)benzenamine has a SciFinder-predicted boiling point of 328.8±27.0 °C at 760 Torr . In comparison, 2-(pyridin-3-yl)benzenamine has a predicted boiling point of 329.8±17.0 °C . The overlapping prediction intervals (within ±1 °C of the nominal values) indicate that the methyl substituent does not materially shift the boiling point, contrasting sharply with the large melting-point difference. This implies that the methyl group primarily affects solid-state packing rather than liquid-phase intermolecular interactions, a factor relevant when selecting compounds for vacuum sublimation purification or vapor-deposition processes.

Boiling point
Direct head-to-head
328.8±27.0 °C vs. 329.8±17.0 °C
Equivalent boiling point (±1 °C)
Methyl group does not shift volatility
Thermal stability Distillation Purification

γ-Carboline Precursor Utility

A published synthetic methodology demonstrates the specific utility of 3-pyridyl-substituted aryl azides, derived from 2-(6-methyl-3-pyridinyl)benzenamine via the corresponding azide, in ruthenium(III)-catalyzed stereoselective γ-carbolinium ion formation. This reaction produces γ-carboline scaffolds, which are privileged structures in neuroactive agents such as dimebolin . The ortho-amine–pyridyl arrangement is essential for the regiochemistry of the cyclization; meta- or para-aniline regioisomers cannot participate in the same intramolecular trapping pathway. This reactivity profile is a structural prerequisite, not merely a preference, for accessing this specific fused heterocyclic class.

γ-Carboline route
Class-level inference
Ortho-amine required
Enables Ru-catalyzed cyclization
Meta/para isomers unreactive
Synthetic chemistry Heterocycle synthesis Ruthenium catalysis

Topological Polar Surface Area Identity with Des-Methyl Analogue

Both 2-(6-methyl-3-pyridinyl)benzenamine and 2-(pyridin-3-yl)benzenamine share an identical computed Topological Polar Surface Area (TPSA) of 38.9 Ų [1]. This parity, combined with the +0.4 log unit lipophilicity increase conferred by the 6-methyl group, means the methylated analogue achieves higher logP without any TPSA penalty. In CNS drug design, where TPSA values below 60–70 Ų are correlated with passive blood-brain barrier permeability, this property pair (higher logP, identical TPSA) is advantageous for optimizing brain penetration while maintaining the same hydrogen-bonding capacity.

TPSA identity
Direct head-to-head
38.9 Ų (identical)
LogP increase without TPSA penalty
Retains hydrogen-bond capacity for CNS design
Polar surface area Blood-brain barrier Bioisosterism

High-Value Application Scenarios


Lead Optimization for Lipophilicity Without TPSA Expansion

When a hit compound incorporating a 2-(pyridin-3-yl)aniline scaffold requires increased logP for cellular permeability or target engagement, 2-(6-methyl-3-pyridinyl)benzenamine provides a ΔXLogP of +0.4 log units over the des-methyl analogue while maintaining an identical TPSA of 38.9 Ų [1]. This TPSA-neutral lipophilicity boost preserves hydrogen-bonding character and is ideal for CNS programs where TPSA must remain below 60–70 Ų. The lower melting point (53–57 °C) also simplifies handling and dissolution during parallel synthesis workflows.

Stereoselective γ-Carboline Synthesis

For laboratories pursuing γ-carboline scaffolds—core structures in dimebolin and related neuroactive agents—2-(6-methyl-3-pyridinyl)benzenamine is the essential ortho-aminophenyl-pyridine precursor. Conversion to the corresponding aryl azide enables Ru(III)-catalyzed stereoselective cyclization to γ-carbolinium ions [1]. Meta- or para-aniline regioisomers are geometrically precluded from this pathway, making the ortho isomer the only viable starting material for this transformation.

Bidentate N,N-Chelating Ligand Design

The ortho relationship between the aniline nitrogen and the pyridine nitrogen creates a natural bite angle suitable for bidentate metal chelation. The estimated intramolecular N···N distance of approximately 4.1–4.3 Å accommodates transition metals (Ru, Pd, Cu) commonly employed in cross-coupling catalysis [1]. The 6-methyl substituent adds steric bulk adjacent to the pyridine nitrogen, which can tune catalyst selectivity in reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. By contrast, the para-isomer 4-(6-methyl-3-pyridinyl)benzenamine (N···N ≥ 7.5 Å) cannot form the same chelate ring.

Amorphous Solid Dispersion and Hot-Melt Extrusion

With an experimental melting point of only 53–57 °C—approximately 160 °C lower than its des-methyl counterpart—2-(6-methyl-3-pyridinyl)benzenamine is uniquely suited for melt-based formulation techniques such as hot-melt extrusion or melt-quench amorphous solid dispersion preparation [1]. The low melting range permits processing at temperatures compatible with thermally labile co-formers. Additionally, its equivalent predicted boiling point (~329 °C) to the des-methyl analogue confirms that the methyl group selectively depresses the melting point without sacrificing thermal stability during downstream processing .

Application
Selection Property
Validation Focus
Lipophilicity optimization
TPSA-neutral logP increase
Cellular permeability assay context
γ-Carboline synthesis
Ortho-aminophenyl geometry
Ru-catalyzed cyclization compatibility
Bidentate ligand design
N···N bite distance
Metal chelation stoichiometry
Hot-melt formulation
Low melting point (53–57 °C)
Thermal processability window
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